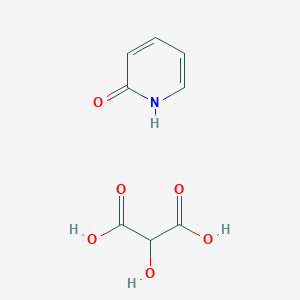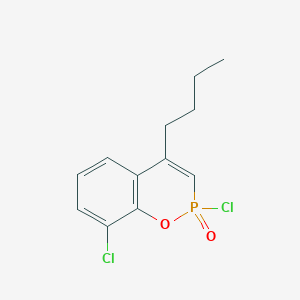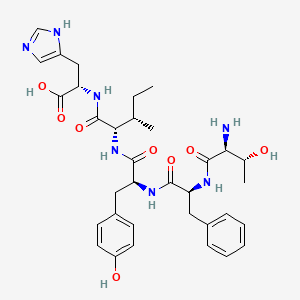
2-hydroxypropanedioic acid;1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxypropanedioic acid;1H-pyridin-2-one is a compound that combines the properties of two distinct chemical entities: 2-hydroxypropanedioic acid and 1H-pyridin-2-one. This compound is known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves several steps. One common method is the Michael addition of fluoronitroacetates into α,β-unsaturated methyl ketones in the presence of N,N′-dimethylethane-1,2-diamine and 4-nitrobenzoic acid . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxypropanedioic acid;1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-hydroxypropanedioic acid;1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-pyridone: An organic compound with a similar pyridine structure.
Pyridin-2-ol: Another pyridine derivative with hydroxyl functionality.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyridine ring fused to a pyrrole ring.
Uniqueness
2-hydroxypropanedioic acid;1H-pyridin-2-one is unique due to its combination of two distinct chemical entities, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
843644-98-4 |
|---|---|
Molekularformel |
C8H9NO6 |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
2-hydroxypropanedioic acid;1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO.C3H4O5/c7-5-3-1-2-4-6-5;4-1(2(5)6)3(7)8/h1-4H,(H,6,7);1,4H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XEHKLUYSIDCOMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC=C1.C(C(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)

![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)


![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
